2-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride
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Overview
Description
2-[2-(3,3-Difluoropyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a difluoropyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,3-Difluoropyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride typically involves the reaction of piperidine derivatives with difluoropyrrolidine under controlled conditions. The process may include steps such as amination, cyclization, and hydrogenation . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,3-Difluoropyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[2-(3,3-Difluoropyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-(3,3-Difluoropyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety may enhance binding affinity and selectivity, leading to potent biological effects. The compound can modulate various biochemical pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine hydrochloride: A related compound used as a building block in organic synthesis.
Pyrrolidine derivatives: These include various substituted pyrrolidines with different biological activities.
Uniqueness
2-[2-(3,3-Difluoropyrrolidin-1-yl)-ethyl]-piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both piperidine and difluoropyrrolidine moieties enhances its versatility in various applications.
Properties
Molecular Formula |
C11H22Cl2F2N2 |
---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
2-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C11H20F2N2.2ClH/c12-11(13)5-8-15(9-11)7-4-10-3-1-2-6-14-10;;/h10,14H,1-9H2;2*1H |
InChI Key |
LDERAXGJSVFFAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCN2CCC(C2)(F)F.Cl.Cl |
Origin of Product |
United States |
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